Trospium

Description

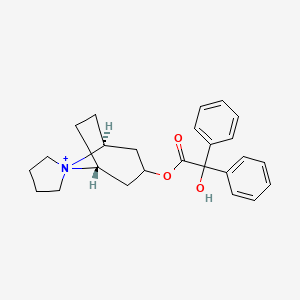

Structure

3D Structure

Properties

Key on ui mechanism of action |

Trospium antagonizes the effect of acetylcholine on muscarinic receptors in cholinergically innervated organs. Its parasympatholytic action reduces the tonus of smooth muscle in the bladder. |

|---|---|

Molecular Formula |

C25H30NO3+ |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C25H30NO3/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26/h1-6,9-12,21-23,28H,7-8,13-18H2/q+1/t21-,22+,23? |

InChI Key |

OYYDSUSKLWTMMQ-AIZNXBIQSA-N |

SMILES |

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |

Isomeric SMILES |

C1CC[N+]2(C1)[C@@H]3CC[C@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |

Canonical SMILES |

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |

Appearance |

Solid powder |

Other CAS No. |

47608-32-2 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Trospium |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Trospium Chloride in Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trospium chloride is a quaternary ammonium (B1175870) compound and a potent antimuscarinic agent.[1][2] Its chemical structure confers high hydrophilicity, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects often associated with other anticholinergic drugs.[1] Clinically, trospium chloride is primarily indicated for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[3] Its therapeutic effect is mediated through its action on the smooth muscle of the urinary bladder, specifically the detrusor muscle.[2] This guide provides a detailed examination of the molecular mechanisms underlying the action of trospium chloride on smooth muscle.

Primary Mechanism of Action: Muscarinic Receptor Antagonism

The fundamental mechanism of action of trospium chloride is its activity as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[4][5] In the urinary bladder, parasympathetic nerve fibers release acetylcholine (ACh), which binds to and activates muscarinic receptors on detrusor smooth muscle cells, leading to contraction and micturition.[1] Trospium chloride competitively blocks the binding of ACh to these receptors, thereby inhibiting involuntary bladder contractions and reducing the tonus of the detrusor smooth muscle.[3]

Receptor assays have demonstrated that trospium chloride is a non-selective antagonist, exhibiting high and similar affinity for all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5).[1][6] This is in contrast to some other antimuscarinic agents that show a degree of selectivity for the M3 receptor subtype, which is considered the primary mediator of bladder contraction. The high affinity for M2 and M3 receptors is particularly relevant to its action in the bladder.[6] Trospium chloride has negligible affinity for nicotinic receptors.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of trospium chloride with muscarinic receptors and its functional effect on smooth muscle.

Table 1: Muscarinic Receptor Binding Affinity of Trospium Chloride

While trospium chloride is known to be a high-affinity, non-selective muscarinic antagonist, specific Ki values for each recombinant human receptor subtype are not consistently reported in publicly available literature. The data below reflects its high affinity in native tissues.

| Parameter | Tissue/Receptor | Value (nM) | Reference(s) |

| Ki | Human Bladder Detrusor | 3.1 | [7] |

| Ki | Human Bladder Mucosa | 0.71 | [7] |

| Affinity Profile | M1, M2, M3, M4, M5 | High and approximately equal affinity for all five subtypes.[1][6] | [1][6] |

Note: The Ki values for detrusor and mucosa were determined by competitive radioligand binding assays using [3H]QNB. The human detrusor is known to express predominantly M2 and M3 receptors.[7]

Table 2: Functional Inhibitory Potency of Trospium Chloride in Detrusor Smooth Muscle

| Parameter | Assay | Value (nM) | Reference(s) |

| EC50 | Inhibition of carbachol-induced contraction of human detrusor smooth muscle | 3.0 | [5][8] |

| IC50 | Inhibition of electrical field stimulation-induced contraction in porcine detrusor | 50 | [9] |

Signaling Pathways and Visualizations

The contraction of detrusor smooth muscle is primarily mediated by the M3 muscarinic receptor subtype, which couples to the Gq/11 G-protein. The activation of this pathway leads to an increase in intracellular calcium concentration, which is the final trigger for muscle contraction.

M3 Receptor-Mediated Contractile Signaling Pathway

Upon binding of acetylcholine to the M3 receptor, the associated Gq/11 protein is activated. The α-subunit of Gq/11 activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. The elevated intracellular Ca2+ binds to calmodulin, and the Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin II, which enables the myosin head to interact with actin filaments, leading to smooth muscle contraction.

Caption: M3 receptor signaling cascade leading to smooth muscle contraction.

Antagonistic Action of Trospium Chloride

Trospium chloride acts as a competitive antagonist, binding to the M3 receptor at the same site as acetylcholine. By occupying the receptor, it prevents acetylcholine from binding and initiating the downstream signaling cascade. This blockade of the M3 receptor is the primary mechanism by which trospium chloride induces relaxation of the detrusor smooth muscle.

Caption: Competitive antagonism of the M3 receptor by trospium chloride.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of trospium chloride.

Competitive Radioligand Binding Assay (for Ki Determination)

This assay determines the affinity of trospium chloride for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

-

Harvest tissues (e.g., human bladder detrusor or cells expressing recombinant human muscarinic receptors).

-

Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

2. Assay Procedure:

-

In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: Add assay buffer, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS), and the membrane preparation.

-

Non-specific Binding (NSB): Add a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine), the radiolabeled ligand, and the membrane preparation.

-

Competition: Add serial dilutions of trospium chloride, the radiolabeled ligand, and the membrane preparation.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the trospium chloride concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of trospium chloride that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

In Vitro Smooth Muscle Contractility Assay (for EC50/IC50 Determination)

This functional assay measures the ability of trospium chloride to inhibit agonist-induced contractions of isolated smooth muscle strips.

1. Tissue Preparation:

-

Obtain fresh bladder tissue (e.g., from human organ donors or experimental animals) and place it in cold, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

-

Dissect the detrusor muscle into longitudinal strips of a standardized size (e.g., 2 mm x 8 mm).

2. Experimental Setup:

-

Mount the muscle strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

-

Attach one end of the strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.

-

Apply a resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with periodic washes.

3. Protocol:

-

Induce a stable, submaximal contraction using a muscarinic agonist such as carbachol.

-

Once the contraction reaches a plateau, add cumulative concentrations of trospium chloride to the organ bath.

-

Record the relaxation response at each concentration until a maximal effect is achieved.

-

Alternatively, to determine the antagonistic effect, pre-incubate the tissue with a fixed concentration of trospium chloride for a set period (e.g., 20-30 minutes) before generating a cumulative concentration-response curve to carbachol.

4. Data Analysis:

-

Express the relaxation at each trospium chloride concentration as a percentage of the initial agonist-induced contraction.

-

Plot the percentage of inhibition against the logarithm of the trospium chloride concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

Caption: Workflow for an in vitro smooth muscle contractility assay.

Conclusion

Trospium chloride exerts its therapeutic effect on smooth muscle through competitive, non-selective antagonism of muscarinic acetylcholine receptors.[1][6] Its high affinity for M2 and M3 receptors in the bladder detrusor muscle effectively inhibits acetylcholine-mediated contractions, leading to muscle relaxation and alleviation of overactive bladder symptoms.[3][6] The quaternary ammonium structure of trospium chloride limits its central nervous system penetration, offering a favorable safety profile.[1] The quantitative data from binding and functional assays confirm its potent antimuscarinic activity at the tissue level. A thorough understanding of its mechanism of action, supported by detailed experimental evaluation, is crucial for its continued clinical application and for the development of future therapies targeting lower urinary tract disorders.

References

- 1. Trospium Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. trospium | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Trospium chloride in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. ics.org [ics.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Preclinical In Vitro Efficacy of Trospium on Bladder Tissue: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical in vitro studies investigating the effects of trospium chloride on bladder tissue. Trospium chloride is a quaternary ammonium (B1175870) compound and a competitive antagonist of muscarinic cholinergic receptors, widely utilized in the management of overactive bladder (OAB) and detrusor overactivity.[1][2] Its primary mechanism of action involves antagonizing the effects of acetylcholine (B1216132) on muscarinic receptors, leading to a reduction in the tone of the smooth muscle in the bladder wall.[3][4] This document synthesizes key quantitative data from receptor binding and functional studies, details the experimental protocols employed, and visually represents the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Trospium's Effects

The in vitro potency and efficacy of trospium have been quantified through receptor binding assays and functional studies on isolated bladder tissue strips. The following tables summarize the key findings, offering a comparative perspective with other antimuscarinic agents.

Muscarinic Receptor Binding Affinity

Receptor binding studies are crucial for determining the affinity of a drug for its target receptors. The following data, derived from competitive binding assays using [³H]QNB (a non-selective muscarinic radioligand) on human bladder tissue, illustrates trospium's affinity for muscarinic receptors in both the detrusor (smooth muscle) and mucosal layers.

Table 1: Muscarinic Receptor Binding Characteristics of Trospium in Human Bladder Tissue

| Tissue Compartment | Hill Slope | K_i_ (95% Confidence Interval) |

| Detrusor | 0.59 ± 0.05 | 3.1 (2.2 - 4.3) nM |

| Mucosa | 0.86 ± 0.04 | 0.71 (0.62 - 0.81) nM |

| Source: Adapted from data presented in studies on human bladder membranes.[5] |

These findings indicate that trospium binds with high affinity to muscarinic receptors in both the detrusor muscle and the bladder mucosa.[5]

Functional Inhibition of Bladder Muscle Contraction

Functional assays using isolated detrusor muscle strips from both human and porcine bladders provide insight into the physiological effect of trospium. These experiments measure the ability of the drug to inhibit contractions induced by cholinergic stimuli.

Table 2: Comparative Potency of Trospium in Inhibiting Detrusor Muscle Contraction

| Species | Parameter | Trospium Chloride | Oxybutynin (B1027) | Tolterodine |

| Human | EC₅₀ (μmol/L) ¹ | 0.003 | 10 | ≤ 1.0 |

| IC₅₀ (μmol/L) ² | 0.05 | 10 | > 10 | |

| Porcine | EC₅₀ (μmol/L) ¹ | 0.006 | 25 | N/A |

| Source: Data from ex vivo studies on detrusor muscle strips.[6] | ||||

| ¹EC₅₀: Bath concentration inducing 50% reversal of carbachol-induced tension.[6] | ||||

| ²IC₅₀: Bath concentration causing 50% inhibition of maximum contractile response to electrical field stimulation.[6] |

The data clearly demonstrates that in these in vitro models, trospium chloride is significantly more potent in inhibiting contractile responses of the detrusor muscle compared to both oxybutynin and tolterodine.[6]

Experimental Protocols

The quantitative data presented above were generated using established in vitro pharmacological techniques. The following sections detail the methodologies for the key experiments cited.

Receptor Binding Assays

These assays quantify the affinity of a ligand (trospium) for a receptor.

-

Tissue Preparation : Human bladder tissue is obtained and dissected to separate the detrusor and mucosal layers.[5]

-

Membrane Preparation : The separated tissues are homogenized and centrifuged to prepare crude membrane fractions rich in muscarinic receptors.

-

Binding Assay : The membranes are incubated with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]quinuclidinyl benzilate or [³H]QNB).

-

Competitive Binding : Increasing concentrations of the unlabeled competitor drug (trospium, oxybutynin, etc.) are added to the incubation mixture.

-

Separation and Counting : The reaction is terminated, and bound radioligand is separated from unbound ligand via rapid filtration. The radioactivity of the filters is then measured using liquid scintillation counting.

-

Data Analysis : The data are analyzed using non-linear regression to determine the inhibitor constant (K_i_), which reflects the affinity of the competitor drug for the receptor.[5]

Isolated Organ Bath (Detrusor Strip) Studies

This technique assesses the functional effect of a drug on smooth muscle contractility.

-

Tissue Preparation : Strips of detrusor smooth muscle are isolated from human or porcine urinary bladders.[6][7]

-

Mounting : The muscle strips are mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Tension Measurement : One end of the strip is fixed, while the other is connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration : The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

-

Induction of Contraction : Contractions are induced by either:

-

Agonist Stimulation : Adding a muscarinic agonist like carbachol (B1668302) to the organ bath.[6]

-

Electrical Field Stimulation (EFS) : Applying electrical pulses to stimulate the release of endogenous acetylcholine from nerve terminals within the tissue.[6]

-

-

Drug Application : Once stable, reproducible contractions are established, cumulative concentrations of the antagonist (trospium) are added to the bath to generate a concentration-response curve.

-

Data Analysis : The inhibitory effect of the drug is quantified by calculating the EC₅₀ (for agonist-induced contractions) or IC₅₀ (for EFS-induced contractions), representing the concentration of the drug that produces 50% of its maximal inhibitory effect.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of trospium and the workflows of the key experimental protocols.

Caption: Trospium's anticholinergic mechanism of action on bladder smooth muscle cells.

Caption: Experimental workflow for the isolated organ bath (detrusor strip) assay.

Caption: Experimental workflow for the muscarinic receptor binding assay.

References

- 1. Trospium Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trospium Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. trospium | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. e-lactancia.org [e-lactancia.org]

- 5. ics.org [ics.org]

- 6. Trospium chloride: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Trospium's Affinity for Muscarinic Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trospium's binding affinity for the five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5). It includes quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of the associated signaling pathways. Trospium is a quaternary ammonium (B1175870) compound and a non-selective muscarinic antagonist used clinically for the treatment of overactive bladder.[1][2] Its pharmacological effects are mediated through the competitive inhibition of acetylcholine at postganglionic muscarinic receptors.[3]

Quantitative Binding Affinity of Trospium

Trospium chloride exhibits high affinity for muscarinic receptors M1, M2, and M3, and has been described as having approximately equal affinity for all five muscarinic receptor subtypes.[4][5] Receptor binding assays have demonstrated that trospium has a negligible affinity for nicotinic receptors.[1] The inhibitory constants (Ki) of trospium for human M1-M5 receptors are summarized in the table below. The Ki value is a measure of the binding affinity of a ligand to a receptor; a smaller Ki value indicates a stronger binding affinity.

| Muscarinic Receptor Subtype | Trospium Ki (nM) | Species |

| M1 | 3.5 | Human |

| M2 | 1.1 | Human |

| M3 | 1.0 | Human |

| M4 | 1.4 | Human |

| M5 | 6.0 | Human |

| Table 1: Binding affinities of trospium for human muscarinic receptor subtypes. Data sourced from Wikipedia.[1] |

Experimental Protocols

The determination of trospium's binding affinity for muscarinic receptor subtypes is primarily achieved through in vitro competitive radioligand binding assays. These assays measure the ability of unlabeled trospium to displace a radiolabeled ligand that is known to bind to the muscarinic receptors with high affinity.

Preparation of Cell Membranes Expressing Muscarinic Receptors

A crucial first step is to obtain a source of the target muscarinic receptors. This is typically achieved by using cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells) that have been genetically engineered to stably express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

Materials:

-

Cultured cells expressing the target muscarinic receptor subtype

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors)

-

Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Dounce homogenizer or sonicator

-

High-speed refrigerated centrifuge

Procedure:

-

Harvest cultured cells and create a cell pellet by centrifugation.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Homogenize the cells on ice to lyse them and release the cell membranes.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in ice-cold Wash Buffer.

-

Repeat the high-speed centrifugation and resuspension steps to wash the membranes.

-

After the final wash, resuspend the membrane pellet in a suitable buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Store the membrane preparation in aliquots at -80°C.

Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the inhibition constant (Ki) of trospium for a specific muscarinic receptor subtype.

Materials:

-

Prepared cell membranes expressing a specific muscarinic receptor subtype

-

Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB))

-

Unlabeled Trospium Chloride (as the competitor)

-

Non-specific binding control (e.g., a high concentration of atropine)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Contains the cell membranes and the radioligand.

-

Non-specific Binding: Contains the cell membranes, the radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., atropine) to saturate all receptors.

-

Competitive Binding: Contains the cell membranes, the radioligand, and varying concentrations of trospium.

-

-

Incubation: Add the assay components to the wells and incubate the plate for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filters, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (CPM from wells with atropine) from the total binding (CPM from wells without competitor) and from the competitive binding wells.

-

Generate a Competition Curve: Plot the specific binding (as a percentage of the maximal binding) against the logarithm of the trospium concentration.

-

Determine the IC50: From the competition curve, determine the concentration of trospium that inhibits 50% of the specific radioligand binding (the IC50 value).

-

Calculate the Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor (this should be predetermined from saturation binding experiments).

-

Below is a diagram illustrating the general workflow of a competitive radioligand binding assay.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist like acetylcholine, initiate intracellular signaling cascades. Trospium, as an antagonist, blocks these pathways. The five muscarinic receptor subtypes are broadly categorized into two major signaling pathways based on the G protein they couple to.

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to an increase in intracellular calcium levels.

M2 and M4 Receptor Signaling (Gi/o Pathway)

The M2 and M4 receptor subtypes couple to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

References

An In-depth Technical Guide to the Blood-Brain Barrier Permeability of Trospium Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trospium chloride is a quaternary ammonium (B1175870) antimuscarinic agent used for the treatment of overactive bladder (OAB). A critical aspect of its pharmacological profile, particularly concerning patient safety and tolerability, is its limited ability to cross the blood-brain barrier (BBB). This characteristic minimizes the risk of central nervous system (CNS) side effects, such as cognitive impairment and confusion, which can be associated with other antimuscarinic drugs. This guide provides a comprehensive overview of the scientific investigations into trospium's BBB permeability, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms. The collective evidence from physicochemical analysis, in vivo animal models, and human clinical studies robustly demonstrates that trospium chloride has a very low propensity for entering the central nervous system. This is attributed to its inherent molecular properties and its active removal by the P-glycoprotein efflux transporter at the BBB.

Physicochemical Properties and the Blood-Brain Barrier

The ability of a molecule to passively diffuse across the BBB is largely dictated by its physicochemical characteristics. Factors that hinder passive penetration include high molecular weight, a polar structure, and low lipophilicity.[1][2] Trospium chloride possesses several of these characteristics, making it intrinsically poorly suited for crossing the lipid-rich membranes of the brain's endothelial cells.

-

Chemical Structure: Trospium chloride is a quaternary amine.[3][4] This structure carries a permanent positive charge at physiological pH, which significantly restricts its ability to traverse lipophilic biological membranes.[2][5]

-

Hydrophilicity: It is a highly polar and hydrophilic molecule, a property that is unfavorable for passive diffusion into the CNS.[6][7] Its logP value, a measure of lipophilicity, is -1.22, indicating its preference for aqueous environments over lipid ones.[6]

-

Molecular Weight: While not the primary barrier, its molecular weight of 427.97 g·mol−1 is a contributing factor that can limit free diffusion.[1][5]

The Role of P-glycoprotein (P-gp) Mediated Efflux

Beyond its unfavorable physicochemical properties for passive diffusion, trospium chloride's access to the CNS is further restricted by an active transport mechanism. Trospium is a substrate for P-glycoprotein (P-gp), a prominent efflux transporter located on the luminal membrane of the brain capillary endothelial cells that form the BBB.[2][8] P-gp functions as a molecular pump, actively expelling a wide range of xenobiotics, including trospium, from the brain back into the bloodstream, thereby maintaining a low intracerebral concentration.[9][10]

Studies using P-gp deficient (mdr1a,b-/-) knockout mice have definitively confirmed the crucial role of this transporter. In these animals, the brain concentrations of trospium chloride were found to be up to 7-fold higher compared to wild-type mice, demonstrating that P-gp is a major limiting factor for its brain penetration.[8] This active efflux is a key reason for the significant difference in CNS penetration observed between trospium and other antimuscarinics, like the tertiary amine oxybutynin, which is not a P-gp substrate.[6]

Quantitative Data on Trospium Permeability

The following tables summarize the key quantitative findings from various studies investigating the BBB permeability of trospium chloride.

Table 1: In Vivo Brain Concentration of Trospium Chloride in Mice

| Animal Model | Age Group | Administration Route & Dose | Time Point | Brain Concentration (ng/g) | Brain/Plasma Ratio | Reference |

|---|---|---|---|---|---|---|

| C57Bl6 Mice | Adult (6 months) | 1 mg/kg, IV | 2 hours | 13 ± 2 | Not Reported | [1] |

| C57Bl6 Mice | Middle-aged (12 months) | 1 mg/kg, IV | 2 hours | 13 ± 2 | Not Reported | [1] |

| C57Bl6 Mice | Aged (24 months) | 1 mg/kg, IV | 2 hours | 8 ± 4 | Not Reported | [1] |

| Wild-type Mice | Not Specified | 1 mg/kg, Oral | 12 hours | ~1-2 | Not Reported |[6] |

Table 2: Comparative Brain Penetration of Trospium Chloride vs. Oxybutynin

| Drug | Administration Route & Dose | Time Point | Brain Concentration (ng/g) | Liver Concentration (ng/g) | Fold Difference in Brain | Reference |

|---|---|---|---|---|---|---|

| Trospium Chloride | 1 mg/kg, Oral | 12 hours | ~1 | ~20 | - | [6] |

| Oxybutynin | 1 mg/kg, Oral | 12 hours | ~200 | ~300 | ~200-fold higher |[6] |

Table 3: Effect of P-glycoprotein on Trospium Brain Concentration

| Animal Model | Administration Route & Dose | Key Finding | Reference |

|---|

| Wild-type vs. P-gp deficient (mdr1a,b-/-) knockout mice | 1 mg/kg, IV or Oral | Brain concentrations were up to 7-fold higher in knockout mice compared to wild-type mice. |[8] |

Table 4: Human Cerebrospinal Fluid (CSF) Data

| Study Population | Drug & Dosing Regimen | Key Finding | Reference |

|---|

| 12 cognitively intact older adults (65-75 years) | Extended-release trospium chloride 60 mg once daily for 10 days | Trospium chloride levels were undetectable (<40 pg/mL) in all CSF samples at steady-state peak plasma concentration. |[11][12] |

Experimental Protocols

In Vivo Animal Studies for Brain Penetration

-

Objective: To determine the absolute concentration of trospium chloride in the brain and other tissues following systemic administration.

-

Animal Models: Wild-type mice (e.g., C57Bl6) of varying ages (e.g., 6, 12, and 24 months).[1][13]

-

Drug Administration: Trospium chloride, often radiolabeled (e.g., [3H]TCl), is administered at a specified dose (e.g., 1 mg/kg) via intravenous (IV) or oral (PO) routes.[1][6]

-

Sample Collection: At a predetermined time point post-administration (e.g., 2 or 12 hours), animals are euthanized.[1][6] Brain, blood, and other organs (liver, kidney) are immediately harvested.[1]

-

Sample Processing: Blood is processed to obtain plasma. Tissues are weighed and homogenized in a suitable buffer (e.g., 0.05 M KOH).[1][6]

-

Quantification: The amount of drug (or radioactivity) in the plasma and tissue homogenates is quantified using an appropriate analytical method, such as liquid scintillation counting for radiolabeled compounds.[1][6]

-

Data Analysis: Absolute drug concentrations are calculated and reported, typically as ng of drug per g of tissue weight (ng/g).[1]

P-glycoprotein Knockout Mouse Model Protocol

-

Objective: To evaluate the specific contribution of the P-gp efflux transporter to limiting the brain penetration of trospium chloride.

-

Animal Models: P-gp-deficient mdr1a,b(-/-) knockout mice and corresponding wild-type control mice.[8]

-

Methodology: The experimental procedure follows the general in vivo protocol described in 4.1. Both knockout and wild-type mice are administered trospium chloride (e.g., 1 mg/kg, IV or oral).[8]

-

Analysis: Brain and plasma concentrations of trospium are measured in both groups. A significantly higher brain-to-plasma concentration ratio or absolute brain concentration in the knockout mice compared to wild-type mice indicates that the drug is a substrate for P-gp at the BBB.[8]

Human Cerebrospinal Fluid (CSF) Analysis Protocol

-

Objective: To directly measure the concentration of trospium chloride in the human central nervous system.

-

Study Population: Cognitively intact older adults (e.g., ages 65-75) with OAB.[11]

-

Dosing Regimen: Participants are administered a clinically relevant dose of trospium chloride (e.g., 60 mg extended-release once daily) for a period sufficient to achieve steady-state plasma levels (e.g., 10 days).[11]

-

Sample Collection: On the final day of dosing, concurrent blood and CSF samples are collected at the time of expected peak plasma concentration.[11]

-

Analytical Method: A highly sensitive and validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to assay for trospium chloride in the plasma and CSF samples. The lower limit of quantification (LLOQ) must be sufficiently low (e.g., <40 pg/mL) to detect trace amounts.[11][12]

-

Cognitive Assessment: To correlate the pharmacological data with clinical effects, standardized memory and cognitive function tests are performed before and after the treatment period.[11]

Gene Expression Analysis Protocol

-

Objective: To determine if factors like aging affect the expression of key BBB components, such as tight junction proteins and efflux transporters.

-

Sample Collection: Brain samples are extracted from euthanized animals (e.g., adult and aged mice).[1]

-

RNA Isolation: Total RNA is isolated from the brain tissue using standard techniques (e.g., phenol-chloroform extraction).[1]

-

Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of target genes (e.g., P-glycoprotein, occludin, claudin-5) are quantified. This involves reverse transcription of RNA to cDNA followed by PCR amplification with gene-specific primers.[1][3]

-

Analysis: Gene expression levels are normalized to a housekeeping gene and compared between experimental groups (e.g., adult vs. aged mice) to identify any significant differences.[1]

Visualizations of Key Concepts and Workflows

Caption: Factors limiting trospium's BBB permeability.

Caption: Experimental workflow for in vivo brain penetration studies.

References

- 1. Brain penetration of the OAB drug trospium chloride is not increased in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blood-brain barrier permeation and efflux exclusion of anticholinergics used in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ics.org [ics.org]

- 4. Trospium chloride: Biological action, Pharmacodynamics, and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 5. Trospium chloride - Wikipedia [en.wikipedia.org]

- 6. urotoday.com [urotoday.com]

- 7. Trospium Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of p-glycoprotein in limiting brain penetration of the peripherally acting anticholinergic overactive bladder drug trospium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In silico prediction models for blood-brain barrier permeation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. P-glycoprotein trafficking at the blood–brain barrier altered by peripheral inflammatory hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trospium chloride has no effect on memory testing and is assay undetectable in the central nervous system of older patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Brain penetration of the OAB drug trospium chloride is not increased in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathways of Trospium Chloride In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trospium chloride, a quaternary ammonium (B1175870) antimuscarinic agent, is utilized in the management of overactive bladder. Its distinct pharmacokinetic profile, characterized by minimal metabolism and predominantly renal excretion, distinguishes it from other therapies in its class. This technical guide provides an in-depth exploration of the metabolic pathways of trospium chloride in vivo. It consolidates quantitative pharmacokinetic data, details relevant experimental methodologies, and presents visual representations of its metabolic fate and analytical workflows. The information herein is intended to support further research and development efforts related to this compound.

Introduction

Trospium chloride effectively antagonizes muscarinic receptors, leading to the relaxation of bladder smooth muscle.[1] A key characteristic of trospium chloride is its hydrophilic nature and quaternary ammonium structure, which limit its ability to cross lipid membranes, including the blood-brain barrier.[2] This results in a low oral bioavailability and a low incidence of central nervous system side effects.[1] Understanding the metabolic pathways of trospium chloride is crucial for predicting potential drug-drug interactions and for dosage adjustments in specific patient populations.

Metabolic Pathways

The metabolism of trospium chloride is limited, with the primary route being the hydrolysis of its ester bond.[1][3]

Primary Metabolic Pathway: Ester Hydrolysis

The principal metabolic transformation of trospium chloride is the cleavage of the ester linkage, resulting in the formation of a metabolite known as spiroalcohol or azoniaspironortropanol.[3][4] This reaction is largely considered to be a spontaneous hydrolysis and is not significantly mediated by the cytochrome P450 (CYP) enzyme system.[1][2] In vitro studies using human liver microsomes have demonstrated that trospium chloride has negligible inhibitory effects on major CYP isoenzymes, including CYP1A2, 2A6, 2C9, 2C19, 2E1, and 3A4, at clinically relevant concentrations.[5][6] A weak competitive inhibition of CYP2D6 has been observed in vitro, but the inhibition constant (Ki) is significantly higher than therapeutic plasma concentrations, suggesting a lack of clinical relevance.[5]

Minor Metabolic Pathways

While ester hydrolysis is the main metabolic route, a small fraction of the absorbed dose may undergo further transformation. It has been hypothesized that the benzylic acid formed during hydrolysis may undergo subsequent conjugation with glucuronic acid.[1][7] However, the spiroalcohol metabolite is the most significant and frequently measured metabolic product.[4]

Pharmacokinetics

The pharmacokinetic profile of trospium chloride is characterized by low absorption, minimal metabolism, and predominant renal excretion of the unchanged drug.

Absorption

Following oral administration, trospium chloride is poorly absorbed, with an absolute bioavailability of less than 10%.[1][6] Peak plasma concentrations (Cmax) are typically reached between 5 to 6 hours post-dose.[1] The presence of food can significantly reduce the bioavailability of trospium chloride.[3]

Distribution

Protein binding of trospium chloride in plasma ranges from 50% to 85%.[1][7] The apparent volume of distribution is large, in the range of 395 (± 140) liters, indicating distribution into tissues.[1] Due to its hydrophilic nature, it does not readily cross the blood-brain barrier.[2]

Metabolism

As detailed in the metabolic pathways section, trospium chloride undergoes minimal metabolism. Approximately 10% of the absorbed dose is metabolized, primarily via ester hydrolysis to spiroalcohol.[3][6]

Excretion

The primary route of elimination for absorbed trospium chloride is via the kidneys, with active tubular secretion playing a significant role.[1][6] A large proportion of an oral dose is recovered in the feces, which primarily consists of unabsorbed drug.[1][6] Of the absorbed drug that is excreted in the urine, approximately 60% is unchanged trospium chloride.[1] The plasma elimination half-life is approximately 20 hours for the immediate-release formulation.[1]

Data Presentation

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of trospium chloride from various studies.

Table 1: Pharmacokinetic Parameters of Immediate-Release Trospium Chloride (20 mg)

| Parameter | Value | Reference(s) |

| Bioavailability (Absolute) | 9.6% (Range: 4.0-16.1%) | [1] |

| Cmax (Peak Plasma Concentration) | ~4 ng/mL | [3] |

| Tmax (Time to Peak Concentration) | 5-6 hours | [1] |

| Protein Binding | 50-85% | [1][7] |

| Volume of Distribution (Vd) | 395 (± 140) L | [1] |

| Elimination Half-life (t½) | ~20 hours | [1] |

| Renal Clearance | ~29 L/hour | [3] |

Table 2: Excretion Profile of Radiolabeled Trospium Chloride Following Oral Administration

| Excretion Route | Percentage of Dose Recovered | Form | Reference(s) |

| Feces | 85.2% | Primarily Unchanged Drug | [1][6] |

| Urine | 5.8% | 60% Unchanged, 40% Metabolites | [1][6] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in the study of trospium chloride metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and CYP450 inhibition potential of trospium chloride.

-

Materials: Pooled human liver microsomes, trospium chloride, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), phosphate (B84403) buffer (pH 7.4), and specific CYP450 probe substrates.

-

Incubation:

-

Pre-incubate human liver microsomes (final concentration, e.g., 0.5 mg/mL) with trospium chloride at various concentrations in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specified time (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.

-

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724), which also serves to precipitate the microsomal proteins.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant for the disappearance of the parent compound (trospium chloride) and the formation of metabolites (e.g., spiroalcohol) using a validated analytical method such as LC-MS/MS.

-

CYP450 Inhibition Assay: To assess inhibitory potential, co-incubate trospium chloride with specific probe substrates for various CYP isoforms.[5] Measure the formation of the substrate-specific metabolite and compare it to control incubations without trospium chloride to determine the IC50 value.[5]

Human Pharmacokinetic Study

This protocol describes a general design for a clinical study to evaluate the pharmacokinetics of orally administered trospium chloride.

-

Study Population: A cohort of healthy adult volunteers, with specific inclusion and exclusion criteria (e.g., age, weight, no concomitant medications).

-

Study Design: A single-dose or multiple-dose, open-label, crossover, or parallel-group study design.

-

Dosing: Administer a single oral dose of trospium chloride (e.g., 20 mg immediate-release tablet) with a standardized volume of water after an overnight fast.

-

Sample Collection:

-

Blood Samples: Collect venous blood samples into appropriate anticoagulant tubes at pre-defined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Urine Samples: Collect total urine in fractions over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72 hours post-dose).

-

-

Sample Processing:

-

Plasma: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Urine: Measure the volume of each urine collection interval and store an aliquot at -80°C until analysis.

-

-

Bioanalysis: Quantify the concentrations of trospium chloride and its major metabolite, spiroalcohol, in plasma and urine samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), elimination half-life, and renal clearance using non-compartmental analysis.

Analytical Methodology: LC-MS/MS for Quantification in Biological Matrices

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for the accurate quantification of trospium chloride and its metabolites in plasma and urine.

-

Sample Preparation:

-

Plasma: Protein precipitation is a common method. Add a precipitating agent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge. The resulting supernatant is then typically diluted and injected into the LC-MS/MS system.

-

Urine: Dilute urine samples with an appropriate buffer or mobile phase before injection.

-

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is suitable for the quaternary ammonium structure of trospium chloride.

-

Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both trospium chloride and its metabolite, as well as an internal standard, ensuring high specificity and accurate quantification.

-

Conclusion

The in vivo metabolic pathway of trospium chloride is straightforward, dominated by ester hydrolysis with minimal involvement of the cytochrome P450 system. This metabolic profile contributes to a low potential for clinically significant drug-drug interactions with compounds metabolized by CYP enzymes. A thorough understanding of its pharmacokinetics, particularly its low bioavailability and primary route of renal excretion, is essential for its safe and effective use in clinical practice, especially in patient populations with renal impairment. The methodologies outlined in this guide provide a framework for conducting further research into the disposition and effects of trospium chloride.

References

- 1. researchgate.net [researchgate.net]

- 2. rjptonline.org [rjptonline.org]

- 3. New Stability-Indicating RP-UFLC Method for Determination of Trospium Chloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106706832A - Method for determining content of trospium chloride - Google Patents [patents.google.com]

- 5. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 6. Clinical pharmacokinetics of trospium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

A Comprehensive Technical Guide to the Molecular Structure and Properties of Trospium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trospium chloride is a quaternary ammonium (B1175870) compound and a peripherally acting antimuscarinic agent. It is primarily utilized in the management of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1] Its unique pharmacological profile, characterized by low permeability across the blood-brain barrier, offers a favorable safety profile with a reduced incidence of central nervous system side effects compared to tertiary amine antimuscarinics. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, pharmacokinetics, and key experimental methodologies related to trospium chloride.

Molecular Structure and Physicochemical Properties

Trospium chloride is chemically designated as 3-[(Hydroxydiphenylacetyl)oxy]-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-pyrrolidinium] chloride. It possesses a distinctive spirocyclic structure, contributing to its pharmacological activity.

Table 1: Chemical and Physical Properties of Trospium Chloride

| Property | Value | Reference(s) |

| IUPAC Name | 3-[(2-hydroxy-2,2-diphenylacetyl)oxy]spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-1'-ium chloride | [1] |

| CAS Number | 10405-02-4 | [1] |

| Molecular Formula | C₂₅H₃₀ClNO₃ | [1] |

| Molecular Weight | 427.96 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 255-257 °C (with decomposition) | [3] |

| Solubility | Very soluble in water, freely soluble in methanol, practically insoluble in dichloromethane. | [4] |

| logP (Octanol/Water) | -1.22 | [4] |

Mechanism of Action and Pharmacology

Trospium chloride is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. Its therapeutic effect in overactive bladder is mediated through the blockade of M2 and M3 muscarinic receptor subtypes located on the detrusor smooth muscle of the bladder. This antagonism leads to the relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.[1]

Receptor Binding Affinity

Trospium chloride exhibits a high affinity for all five muscarinic receptor subtypes (M1-M5), with a particularly high affinity for the M2 and M3 subtypes, which are predominant in the bladder.[2][5]

Table 2: Muscarinic Receptor Binding Affinities (Ki) of Trospium Chloride

| Receptor Subtype | Ki (nM) |

| M₁ | 3.6 |

| M₂ | 0.6 |

| M₃ | 0.8 |

| M₄ | 2.5 |

| M₅ | 1.0 |

Data compiled from various sources.

Signaling Pathway

The binding of acetylcholine to M3 muscarinic receptors on the detrusor muscle activates the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), leads to the contraction of the smooth muscle. Trospium chloride competitively blocks this signaling cascade by preventing acetylcholine from binding to the M3 receptor.

Figure 1. Signaling pathway of acetylcholine-induced detrusor muscle contraction and its inhibition by trospium chloride.

Pharmacokinetics

The pharmacokinetic profile of trospium chloride is characterized by low oral bioavailability and minimal metabolism.

Table 3: Pharmacokinetic Parameters of Trospium Chloride

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | <10% | [1] |

| Time to Peak Plasma Concentration (Tmax) | 5-6 hours | [1] |

| Protein Binding | 50-85% | [1] |

| Volume of Distribution (Vd) | 395 ± 140 L | [1] |

| Metabolism | Minimal, primarily via ester hydrolysis | [1] |

| Elimination Half-life (t½) | ~20 hours | [6] |

| Excretion | Primarily as unchanged drug in feces (major) and urine (minor) | [6] |

Experimental Protocols

Receptor Binding Assay (Principle)

Radioligand binding assays are employed to determine the affinity of trospium chloride for muscarinic receptors. The general principle involves incubating cell membranes expressing the receptor subtype of interest with a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) in the presence of varying concentrations of unlabeled trospium chloride. The amount of radioligand bound to the receptor is then measured, and the concentration of trospium chloride that inhibits 50% of the specific binding (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Figure 2. General workflow for a muscarinic receptor binding assay.

In Vitro Functional Assay (Principle)

Functional assays assess the antagonistic activity of trospium chloride on bladder smooth muscle contraction. Isolated strips of detrusor muscle are mounted in an organ bath containing a physiological salt solution. The muscle strips are then contracted by adding a muscarinic agonist, such as carbachol. The ability of different concentrations of trospium chloride to inhibit the carbachol-induced contraction is measured, and the EC50 value (the concentration of antagonist that produces 50% of the maximal inhibition) is determined. Studies have shown that trospium chloride inhibits carbachol-induced contraction of human detrusor smooth muscle with an EC50 of 3 nM.[7]

Analytical Methodology: HPLC for Quantification in Pharmaceutical Dosage Forms

A common method for the quantification of trospium chloride in tablets is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Table 4: Example of HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.01M Tetrabutylammonium hydrogen sulfate (B86663) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Injection Volume | 20 µL |

Parameters are illustrative and may require optimization.

Conclusion

Trospium chloride is a well-characterized muscarinic antagonist with a clear molecular structure and defined physicochemical properties. Its mechanism of action, centered on the blockade of M2 and M3 receptors in the bladder, is supported by robust in vitro data. The pharmacokinetic profile of trospium chloride, particularly its low CNS penetration, underpins its clinical utility and favorable side-effect profile. The experimental and analytical methods outlined in this guide provide a foundation for further research and development in the field of urology and pharmacology.

References

- 1. What is the mechanism of Trospium Chloride? [synapse.patsnap.com]

- 2. CN106706832A - Method for determining content of trospium chloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Trospium Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 6. Muscarinic Receptor Binding in Rat Bladder Urothelium and Detrusor Muscle by Intravesical Solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

A Technical Guide to Trospium's Antagonistic Effect on Cholinergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of trospium chloride, a synthetic quaternary amine and muscarinic antagonist. It elucidates its mechanism of action, impact on cholinergic signaling pathways, receptor binding affinities, and the key experimental protocols used for its characterization. The content herein is intended to serve as a technical resource for professionals engaged in pharmacological research and drug development.

Introduction to Trospium and Cholinergic Signaling

The cholinergic system, mediated by the neurotransmitter acetylcholine (B1216132) (ACh), is fundamental to numerous physiological processes. ACh exerts its effects by binding to two main classes of receptors: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs), which are G-protein-coupled receptors (GPCRs) with five subtypes (M1-M5), are critical in regulating the parasympathetic nervous system. They control functions such as smooth muscle contraction, glandular secretions, and heart rate.

Trospium chloride is an antimuscarinic agent that competitively inhibits the binding of acetylcholine to these receptors.[1] It is primarily used in the treatment of overactive bladder (OAB), where it reduces detrusor smooth muscle contractions to increase bladder capacity and alleviate symptoms of urgency and incontinence.[2][3] A defining feature of trospium is its quaternary ammonium (B1175870) structure, which renders it hydrophilic and limits its ability to cross the blood-brain barrier (BBB).[1][4] This property reduces the incidence of central nervous system (CNS) side effects commonly associated with tertiary amine anticholinergics.[2][5]

Mechanism of Action and Impact on Signaling Pathways

Trospium functions as a non-selective, competitive antagonist at all five muscarinic receptor subtypes.[4][6] It exhibits high affinity for M1, M2, and M3 receptors.[2][7][8] By occupying the receptor's binding site, trospium prevents acetylcholine from initiating downstream signaling cascades.

Muscarinic receptors are linked to distinct G-protein families:

-

M1, M3, and M5 receptors preferentially couple to Gq/11 proteins.[9][10] Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9][11] In the bladder, M3 receptor activation via this pathway is the primary driver of detrusor muscle contraction.

-

M2 and M4 receptors couple to Gi/o proteins.[9][10] Activation of this pathway inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as inwardly rectifying potassium channels.[9]

Trospium's antagonism blocks these pathways, leading to its therapeutic effect of smooth muscle relaxation in the bladder and its characteristic anticholinergic side effects, such as dry mouth (inhibition of M3-mediated salivation).[2]

By binding to the M1/M3/M5 and M2/M4 receptors, trospium physically obstructs the binding of acetylcholine, thereby inhibiting both the Gq/11 and Gi/o pathways.

Quantitative Data: Receptor Binding Affinity

Trospium chloride is characterized as a non-selective muscarinic antagonist, demonstrating high and similar affinity across all five receptor subtypes.[6] Its parasympatholytic action is primarily attributed to the blockade of M2 and M3 receptors in the bladder detrusor muscle.[1] While comprehensive comparative studies listing Ki values across all five human cloned subtypes are not uniformly cited, data from binding assays on specific tissues, such as the human bladder, provide quantitative insights.

| Tissue/Receptor Source | Ligand | Parameter | Value (nM) | Reference |

| Human Bladder Detrusor | [3H]QNB | Ki | > Fesoterodine, > Darifenacin | [12] |

| Human Bladder Mucosa | [3H]QNB | Ki | < Oxybutynin, < Fesoterodine | [12] |

| Recombinant Human Receptors | N/A | Affinity | High for M1, M2, M3 | [2][7] |

Note: In the study on human bladder tissue, trospium's potency was ranked relative to other antagonists.[12] [3H]QNB (Quinuclidinyl benzilate) is a non-selective radioligand used to label muscarinic receptors.

Pharmacokinetics and Physicochemical Properties

The clinical profile of trospium is heavily influenced by its physicochemical properties. As a quaternary amine, it is hydrophilic and carries a permanent positive charge.[4] This structure is central to its pharmacokinetic behavior.

-

Absorption: Oral bioavailability is low (~10%) and is significantly reduced by food.[13][14]

-

Distribution: It has low plasma protein binding and does not readily cross the blood-brain barrier.[2][13] This minimizes CNS side effects like confusion or dizziness that can be observed with lipophilic, tertiary amine antagonists.[5]

-

Metabolism: Trospium undergoes minimal hepatic metabolism (approximately 10% via hydrolysis) and does not interact with the cytochrome P450 enzyme system, reducing the potential for drug-drug interactions.[7][13]

-

Excretion: The majority of the drug is excreted unchanged in the urine through active tubular secretion.[13]

Experimental Protocols

Characterization of a muscarinic antagonist like trospium relies on standardized in vitro assays. The following sections detail the methodologies for key experiments.

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.[9][15]

Objective: To determine the inhibitory constant (Ki) of trospium for a specific muscarinic receptor subtype (e.g., M3).

Materials:

-

Receptor Source: Cell membranes from HEK or CHO cells stably expressing a single human muscarinic receptor subtype.[16]

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a high-affinity muscarinic antagonist.[9]

-

Test Compound: Trospium chloride, prepared in serial dilutions.

-

Non-specific Binding (NSB) Control: A high concentration of a non-labeled antagonist, such as atropine (B194438) (1 µM).[9]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[9]

-

Equipment: 96-well plates, cell harvester, glass fiber filter mats, liquid scintillation counter, scintillation cocktail.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through differential centrifugation.[9] Determine the protein concentration of the final membrane suspension.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate[16]:

-

Total Binding (TB): Wells containing assay buffer, radioligand (e.g., 0.5 nM [3H]-NMS), and cell membranes.

-

Non-specific Binding (NSB): Wells containing NSB control (1 µM atropine), radioligand, and cell membranes.

-

Competition: Wells containing a specific concentration from the trospium serial dilution, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature for a sufficient duration (e.g., 2-3 hours) to reach binding equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand. Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound ligand.[9]

-

Radioactivity Counting: Dry the filter mat, place the filter discs into scintillation vials with scintillation cocktail, and measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[16]

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the trospium concentration.

-

Fit the resulting competition curve using non-linear regression to determine the IC50 (the concentration of trospium that inhibits 50% of specific radioligand binding).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

Functional assays measure the physiological response to receptor activation and its inhibition by an antagonist.[17] An isolated tissue preparation, such as guinea pig ileum or bladder detrusor strips, is a classic method for assessing muscarinic antagonist potency.[18]

Objective: To determine the functional potency (pA2 value) of trospium in antagonizing agonist-induced smooth muscle contraction.

Materials:

-

Tissue: Isolated guinea pig ileum or rat urinary bladder detrusor muscle strips.[18]

-

Agonist: A muscarinic agonist such as carbachol (B1668302) or acetylcholine.

-

Test Compound: Trospium chloride, prepared in serial dilutions.

-

Organ Bath: A temperature-controlled (37°C) chamber containing physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2/5% CO2.[18]

-

Equipment: Isometric force transducer, data acquisition system.

Methodology:

-

Tissue Preparation: Euthanize the animal according to approved ethical protocols. Dissect the target tissue (e.g., a segment of ileum or a strip of detrusor muscle) and suspend it in the organ bath under a slight resting tension (e.g., 1 g).[18]

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washes and tension adjustments, until a stable baseline is achieved.[18]

-

Agonist Concentration-Response Curve (Control): Add the muscarinic agonist to the bath in a cumulative, stepwise manner, increasing the concentration by half-log increments. Record the resulting contractile force at each concentration until a maximal response is achieved.

-

Washout: Thoroughly wash the tissue with fresh buffer until the tension returns to the baseline.

-

Antagonist Incubation: Add a fixed concentration of trospium to the bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium.

-

Agonist Concentration-Response Curve (in presence of Antagonist): Repeat the cumulative addition of the agonist in the continued presence of trospium. The concentration-response curve should be shifted to the right.

-

Repeat: Repeat steps 4-6 with several different concentrations of trospium.

-

Data Analysis:

-

Plot the contractile response (as a percentage of the maximum control response) against the log agonist concentration for each condition (control and each trospium concentration).

-

The parallel rightward shift in the concentration-response curves indicates competitive antagonism.

-

A Schild plot can be constructed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50. The pA2 is a measure of the antagonist's affinity for the receptor in a functional system.

-

Conclusion

Trospium chloride is a potent, non-selective muscarinic antagonist. Its mechanism of action is the competitive blockade of acetylcholine at all five muscarinic receptor subtypes, thereby inhibiting both Gq/11- and Gi/o-mediated signaling. Its therapeutic utility in overactive bladder stems from the resulting relaxation of detrusor smooth muscle. The defining characteristic of trospium is its quaternary amine structure, which imparts hydrophilicity, leading to low oral bioavailability and, critically, minimal penetration of the blood-brain barrier. This unique pharmacokinetic profile translates to a favorable safety profile with a reduced burden of CNS side effects, making it a valuable agent in its therapeutic class. The characterization of its binding affinity and functional potency is achieved through established in vitro methodologies, including radioligand binding and isolated tissue functional assays.

References

- 1. What is the mechanism of Trospium Chloride? [synapse.patsnap.com]

- 2. urology-textbook.com [urology-textbook.com]

- 3. Trospium - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Trospium Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brain penetration of the OAB drug trospium chloride is not increased in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trospium chloride - Wikipedia [en.wikipedia.org]

- 7. Trospium chloride in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. ics.org [ics.org]

- 13. Clinical pharmacokinetics of trospium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Development of Novel Trospium-Based Therapeutic Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trospium, a quaternary ammonium (B1175870) muscarinic receptor antagonist, has long been a cornerstone in the management of overactive bladder (OAB). Its peripheral selectivity, a consequence of its charged nature, minimizes central nervous system (CNS) side effects, a significant advantage over many tertiary amine anticholinergics. However, the development of novel therapeutic agents based on the trospium scaffold is an ongoing endeavor, driven by the quest for improved pharmacokinetic profiles, enhanced efficacy, and novel therapeutic indications. This technical guide provides an in-depth overview of the development of next-generation trospium-based agents, with a particular focus on the innovative prodrug strategies that are expanding the therapeutic potential of this versatile molecule beyond OAB into complex CNS disorders such as schizophrenia. This document details the underlying pharmacology, medicinal chemistry efforts, and the preclinical and clinical evaluation pathways for these novel agents.

Introduction: The Rationale for Novel Trospium-Based Agents

Trospium chloride is a non-selective muscarinic antagonist, exerting its effects by competitively inhibiting the binding of acetylcholine (B1216132) to muscarinic receptors in the bladder, leading to smooth muscle relaxation and a reduction in OAB symptoms.[1][2] Its quaternary ammonium structure restricts its ability to cross the blood-brain barrier, thereby reducing the incidence of CNS side effects like drowsiness and cognitive impairment that can be associated with other anticholinergics.[1][3]

Despite its established efficacy and favorable side-effect profile, trospium chloride possesses certain pharmacokinetic limitations, including low oral bioavailability (less than 10%) and a relatively short half-life, necessitating twice-daily dosing for the immediate-release formulation.[4] These characteristics have spurred the development of novel formulations and, more recently, new chemical entities derived from the trospium core. The primary goals of these developmental efforts are to:

-

Improve Pharmacokinetic Properties: To enhance bioavailability, prolong the duration of action for once-daily or even less frequent dosing, and reduce inter-individual variability.

-

Enhance Receptor Subtype Selectivity: While trospium is non-selective, developing analogs with greater affinity for the M3 muscarinic receptor subtype, which is predominantly responsible for bladder contraction, could potentially improve efficacy and reduce side effects associated with the blockade of other muscarinic receptor subtypes.

-

Explore New Therapeutic Indications: Leveraging the peripheral selectivity of trospium to mitigate the side effects of centrally acting drugs, thereby creating novel combination therapies for a range of conditions.

The Emergence of Trospium Prodrugs: A Paradigm Shift

A significant leap forward in the development of trospium-based therapeutics has been the exploration of prodrugs. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body through enzymatic or chemical processes. This strategy can be employed to overcome various pharmaceutical and pharmacokinetic barriers.

TerXT: A Novel Trospium Prodrug in Development for Schizophrenia

A pioneering example of this approach is the development of TerXT , a combination of a novel trospium prodrug and a prodrug of xanomeline (B1663083), currently under investigation for the treatment of schizophrenia.[5][6][7] Xanomeline is a muscarinic M1 and M4 receptor agonist that has shown antipsychotic effects. However, its clinical utility has been hampered by dose-limiting cholinergic side effects, such as nausea and vomiting, which are mediated by peripheral muscarinic receptors.[6]

By co-administering a peripherally restricted muscarinic antagonist like trospium, the central therapeutic effects of xanomeline can be harnessed while mitigating its peripheral side effects. The development of a long-acting trospium prodrug within TerXT is designed to improve its pharmacokinetic profile, allowing for once-daily oral administration or even a long-acting intramuscular injection.[5][7] This represents a significant advancement, as it not only improves convenience but also has the potential to enhance patient compliance, a critical factor in the management of chronic illnesses like schizophrenia.

The development of TerXT has been a substantial undertaking, with reports of over 10,000 prodrugs being designed, over 500 synthesized, and subjected to extensive preclinical evaluation, including 285 in vitro and 365 in vivo studies.[5][7]

Quantitative Data Summary

The following tables summarize key quantitative data for trospium chloride and provide a template for the characterization of novel trospium-based agents.

Table 1: Muscarinic Receptor Binding Affinities of Trospium Chloride

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| M1 | High (non-selective) | [1] |

| M2 | High (non-selective) | [1] |

| M3 | High (non-selective) | [1] |

| M4 | High (non-selective) | [1] |

| M5 | High (non-selective) | [1] |

Table 2: Pharmacokinetic Parameters of Trospium Chloride (20 mg Immediate-Release)

| Parameter | Value | Reference |

| Bioavailability | < 10% | [4] |

| Time to Peak Plasma Concentration (Tmax) | 4-5 hours | [4] |

| Elimination Half-life | ~20 hours | [1] |

| Protein Binding | 50-85% | [1] |